Researchers encounter confounding CYP2D6 inhibition in p38 in vivo models. p38 MAP Kinase Inhibitor III (CAS 549505-65-9) reduces CYP2D6 inhibition vs SB 203580, ensuring reliable pharmacokinetics.
Ideal for inflammatory disease research and screening campaigns.
p38 MAP Kinase Inhibitor III (CAS 549505-65-9) is a cell-permeable, reversible, and ATP-competitive inhibitor of p38 mitogen-activated protein kinase (MAPK). As a member of the p38 MAPK family, this kinase is a central regulator of cellular responses to inflammatory cytokines and environmental stress. This specific inhibitor is designed for high potency in blocking downstream inflammatory signaling, such as TNF-α and IL-1β production, and demonstrates efficacy in both cellular and in vivo models. Its chemical profile makes it a distinct choice compared to other common p38 inhibitors, particularly for applications requiring progression from in vitro to in vivo studies.
Not all p38 MAPK inhibitors are functionally equivalent or interchangeable in experimental design. Procurement decisions based solely on primary enzyme IC50 values risk experimental failure or data misinterpretation. Key differentiators include the binding mechanism (ATP-competitive Type I vs. allosteric Type II), which alters kinase conformation and kinetic profiles, and off-target activity, such as inhibition of metabolic enzymes like cytochrome P450. These differences directly impact an inhibitor's suitability for specific applications; for example, a compound with significant P450 inhibition may be effective in vitro but produce confounding effects or exhibit poor bioavailability in animal models, making it a poor substitute for a compound optimized for in vivo use.
This compound demonstrates a significant advantage for in vivo applications due to its reduced off-target effects on metabolic enzymes. Specifically, it exhibits reduced inhibitory activity against the cytochrome P450 isoform CYP2D6 when compared directly to the widely used benchmark inhibitor, SB 203580. This characteristic makes it better suited for use in animal models where unpredictable drug metabolism can confound results.
| Evidence Dimension | Inhibition of Cytochrome P450 2D6 |
| Target Compound Data | Reduced inhibitory activity |
| Comparator Or Baseline | SB 203580: Higher inhibitory activity |
| Quantified Difference | Qualitatively lower, leading to better suitability for in vivo use |
| Conditions | Cytochrome P450 inhibition assay |
This minimizes the risk of off-target effects and altered pharmacokinetics in animal studies, leading to more reliable and interpretable in vivo data.
While demonstrating solid potency against the isolated p38α enzyme (IC50 = 380 nM), this inhibitor shows even greater potency in functional cellular assays that measure downstream pathway effects. It inhibits LPS-induced release of key pro-inflammatory cytokines TNF-α and IL-1β with IC50 values of 160 nM and 39 nM, respectively, in human peripheral blood mononuclear cells (PBMCs). This confirms excellent cell permeability and potent engagement of the target in a physiologically relevant context.
| Evidence Dimension | IC50 in Human PBMCs (LPS-induced) |
| Target Compound Data | IL-1β Release: 39 nM | TNF-α Release: 160 nM |
| Comparator Or Baseline | Isolated p38α Enzyme IC50: 380 nM |
| Quantified Difference | Up to 9.7x more potent in functional cellular cytokine release vs. enzymatic assay |
| Conditions | Human PBMCs stimulated with lipopolysaccharide (LPS) |
This provides confidence that the compound is not just an enzyme inhibitor but is highly effective at blocking the biological pathway of interest within a live cell system.
The inhibitor's suitability for in vivo research is confirmed by its demonstrated efficacy in a standard animal model of inflammation. In mice challenged with LPS, this compound effectively suppressed TNF-α release with an ED50 of 1.33 mg/kg. This data provides a validated starting point for dose-ranging studies and confirms the compound is orally bioavailable and retains its activity in a whole-organism context.
| Evidence Dimension | In Vivo Efficacy (TNF-α suppression) |
| Target Compound Data | ED50 = 1.33 mg/kg |
| Comparator Or Baseline | N/A (Establishes in vivo activity) |
| Quantified Difference | N/A |
| Conditions | LPS-induced TNF-α release in mice |
Procuring this compound de-risks animal studies by providing direct evidence of in vivo bioavailability and efficacy, a critical data point often missing for research-grade inhibitors.
This compound is a reversible, ATP-competitive inhibitor, classifying it as a Type I p38 inhibitor. This mechanism is distinct from Type II inhibitors, such as the well-known BIRB 796, which bind to an allosteric site and stabilize an inactive (DFG-out) kinase conformation. The choice between a Type I and Type II inhibitor is a critical experimental design parameter, as they can produce different kinetic and cellular effects.
| Evidence Dimension | Inhibitor Binding Mechanism |
| Target Compound Data | Type I (Binds ATP pocket, DFG-in conformation) |
| Comparator Or Baseline | BIRB 796 (Doramapimod): Type II (Binds allosteric site, DFG-out conformation) |
| Quantified Difference | Qualitatively different mechanism of action |
| Conditions | Kinase binding and structural biology principles |
For studies requiring direct and rapid competition with cellular ATP or for comparing different modes of kinase inhibition, procuring a mechanistically defined Type I inhibitor is essential.
The demonstrated in vivo efficacy (ED50 = 1.33 mg/kg in mice) and reduced inhibition of CYP2D6 compared to the benchmark SB 203580 make this compound the right choice for animal models of inflammatory diseases like arthritis, inflammatory bowel disease, or neuroinflammation, where reliable pharmacokinetics are critical.
Given its high potency in blocking cytokine release (IC50 = 39 nM for IL-1β) in human immune cells, this inhibitor serves as a robust positive control in cell-based screening campaigns designed to identify novel modulators of inflammatory signaling pathways.
As a well-defined ATP-competitive (Type I) inhibitor, this compound is ideal for experiments designed to dissect the roles of different kinase conformations or to serve as a benchmark for comparing the effects of allosteric (Type II) p38 modulators like BIRB 796.